(2S)-2-hydroxy-3-sulfanylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy-3-sulfanylpropanal: is an organic compound with the molecular formula C3H6O2S. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a propanal backbone. The (2S) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-3-sulfanylpropanal can be achieved through several methods. One common approach involves the reduction of 3-sulfanylpropanal using a chiral catalyst to ensure the correct (2S) configuration. Another method includes the use of enzymatic reactions, where specific enzymes catalyze the formation of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-hydroxy-3-sulfanylpropanal can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (2S)-2-hydroxy-3-sulfanylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: (2S)-2-hydroxy-3-sulfonylpropanal
Reduction: (2S)-2-hydroxy-3-sulfanylpropanol
Substitution: Various esters and ethers depending on the substituent
Scientific Research Applications
Chemistry: (2S)-2-hydroxy-3-sulfanylpropanal is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s sulfanyl group is of particular interest in medicinal chemistry for the development of drugs that can interact with thiol-containing enzymes and proteins
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-3-sulfanylpropanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, depending on the target protein. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
(2R)-2-hydroxy-3-sulfanylpropanal: The enantiomer of (2S)-2-hydroxy-3-sulfanylpropanal, differing only in the spatial arrangement of the functional groups.
3-sulfanylpropanal: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-hydroxypropanal: Lacks the sulfanyl group, affecting its interaction with thiol-containing proteins.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a versatile platform for chemical modifications. Its chiral nature also allows for specific interactions in biological systems, making it valuable in both research and industrial applications.
Properties
CAS No. |
183623-71-4 |
---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-sulfanylpropanal |
InChI |
InChI=1S/C3H6O2S/c4-1-3(5)2-6/h1,3,5-6H,2H2/t3-/m0/s1 |
InChI Key |
UFQRNMGAJWYBCS-VKHMYHEASA-N |
Isomeric SMILES |
C([C@H](C=O)O)S |
Canonical SMILES |
C(C(C=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.